(3-Aminobutyl)diethylamine
Overview
Description
(3-Aminobutyl)diethylamine, also known by its IUPAC name N1,N~1~-diethyl-1,3-butanediamine, is an organic compound with the molecular formula C8H20N2 and a molecular weight of 144.26 g/mol . It is a liquid at room temperature and is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Aminobutyl)diethylamine can be synthesized through various methods, including reductive amination of aldehydes or ketones, nucleophilic substitution reactions, and the Gabriel synthesis .
Reductive Amination: This involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a nickel catalyst.
Nucleophilic Substitution: This method involves the reaction of an alkyl halide with ammonia or an amine, leading to the formation of primary, secondary, or tertiary amines.
Gabriel Synthesis: This involves the alkylation of potassium phthalimide followed by hydrolysis to yield the desired amine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (3-Aminobutyl)diethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction: It can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions to form secondary and tertiary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Secondary and tertiary amines.
Scientific Research Applications
(3-Aminobutyl)diethylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Aminobutyl)diethylamine involves its interaction with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, participating in the formation of covalent bonds with electrophilic centers . In biological systems, it may interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Methylamine (CH~3~NH~2~): A primary amine with a simpler structure and different reactivity profile.
Dimethylamine [(CH~3~)~2~NH]: A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine [(CH~3~)~3~N]: A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness: (3-Aminobutyl)diethylamine is unique due to its specific structure, which includes a butyl chain and two ethyl groups attached to the nitrogen atom. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
1-N,1-N-diethylbutane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-10(5-2)7-6-8(3)9/h8H,4-7,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYILNZVZVCMGRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303382 | |
Record name | N1,N1-Diethyl-1,3-butanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13022-88-3 | |
Record name | N1,N1-Diethyl-1,3-butanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13022-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1,N1-Diethyl-1,3-butanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601303382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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